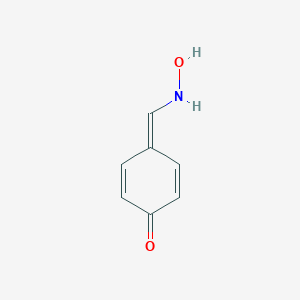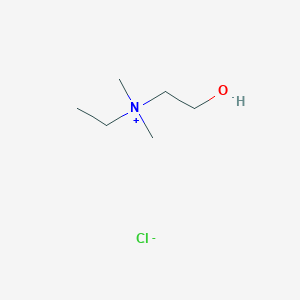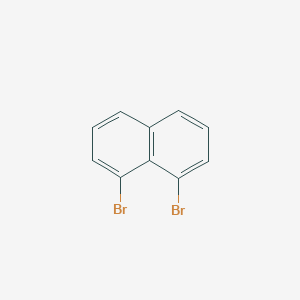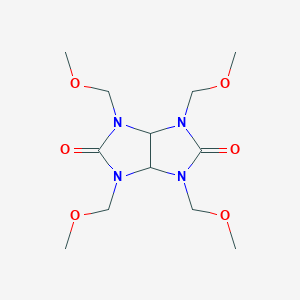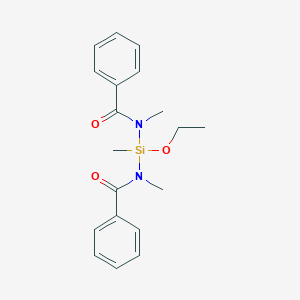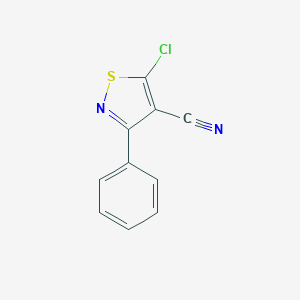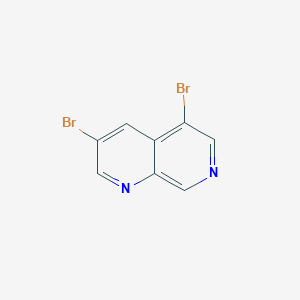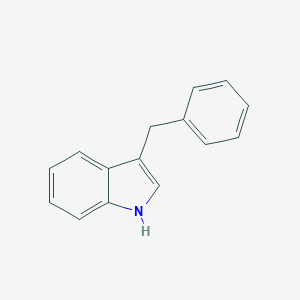
ビニルメチルジメトキシシラン
説明
Dimethoxymethylvinylsilane is a useful research compound. Its molecular formula is C5H12O2Si and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethoxymethylvinylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethoxymethylvinylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethoxymethylvinylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
カップリング剤
ビニルメチルジメトキシシランは、カップリング剤 として使用できます。この役割において、ビニルメチルジメトキシシランは、有機ポリマーと無機基材などの異なる材料間の接着を促進するのに役立ちます。 これは、異なる構成要素間の強い結合が材料全体の強度と耐久性に不可欠である複合材料の製造において特に役立ちます .
接着促進剤
カップリング剤としての役割に加えて、ビニルメチルジメトキシシランは接着促進剤 としても使用できます。 異なる材料間の接着性を向上させることで、塗料、コーティング、接着剤などの製品のパフォーマンスを向上させることができます .
架橋剤
ビニルメチルジメトキシシランは架橋剤 として機能します。 ポリマー鎖間に架橋を形成するのに役立ち、その結果、強度や弾性などの材料の機械的特性が向上します .
ゴムへの使用
ビニルメチルジメトキシシランは、硫黄および過酸化物硬化ゴム の製造に使用できます。 ゴムの耐熱性と耐老化性を向上させることで、ゴムの全体的な性能を向上させることができます .
プラスチックへの使用
ビニルメチルジメトキシシランは、ポリエステル、ポリオレフィン、スチレン系樹脂、アクリル系樹脂などのさまざまな種類のプラスチック の製造に使用できます。 これは、プラスチックの機械的特性だけでなく、耐熱性と耐老化性を向上させるのに役立ちます<a aria-label="1: Vinylmethyldimethoxysilane can be used in the production of various types of plastics, including polyester, polyolefins, styrenics, and acrylics1" data-citationid="50b30c18-43df-736
作用機序
Target of Action
Vinylmethyldimethoxysilane, also known as Dimethoxymethylvinylsilane or Dimethoxy(methyl)(vinyl)silane, is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate.
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in the synthesis of polymethylvinylborosiloxanes (PMVBs) by direct polycondensation . The vinyl group in the compound can participate in addition reactions, while the methoxy groups can undergo hydrolysis and condensation reactions.
Biochemical Pathways
Instead, it plays a crucial role in the synthesis of other compounds, such as PMVBs , which may have various applications in different fields.
Pharmacokinetics
Its physical properties such as boiling point (106 °c) and density (0.884 g/mL at 25 °C) can influence its behavior in a chemical environment.
Result of Action
The primary result of Vinylmethyldimethoxysilane’s action is the formation of new compounds through chemical reactions. For example, it can be used to synthesize PMVBs . The exact molecular and cellular effects would depend on the specific compounds that are synthesized using Vinylmethyldimethoxysilane as an intermediate.
Action Environment
The action, efficacy, and stability of Vinylmethyldimethoxysilane can be influenced by various environmental factors. For instance, it is a highly flammable liquid , and its reactions should be carried out away from heat, sparks, open flames, and hot surfaces . It should be stored in a cool place . Moreover, it should be handled with appropriate protective equipment due to its potential to cause skin and eye irritation .
特性
IUPAC Name |
ethenyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-5-8(4,6-2)7-3/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNAFSPCNATQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57620-02-7 | |
| Record name | Silane, ethenyldimethoxymethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57620-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70894357 | |
| Record name | Vinylmethyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, ethenyldimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16753-62-1 | |
| Record name | Vinylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16753-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, ethenyldimethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016753621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethenyldimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinylmethyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Vinylmethyldimethoxysilane (Vinylmethyldimethoxysilane) primarily used for in the context of the provided research?
A1: Vinylmethyldimethoxysilane (Vinylmethyldimethoxysilane) is primarily utilized as a precursor for synthesizing various materials, particularly aerogels. Its structure, containing both vinyl and alkoxysilane groups, allows for unique double-cross-linking capabilities, leading to desirable properties in the resulting materials. [, , , , ]
Q2: How does Vinylmethyldimethoxysilane contribute to the formation of aerogels, and what makes these aerogels unique?
A2: Vinylmethyldimethoxysilane undergoes a two-step process to form aerogels. First, radical polymerization occurs through the vinyl group, creating polymer chains. Subsequently, hydrolysis and polycondensation of the alkoxysilane groups form a siloxane network, effectively cross-linking the polymer chains. [, ] This double-cross-linking results in aerogels with a unique combination of properties: transparency, high flexibility, supercompressibility, excellent machinability, and superior thermal insulation. [, , ]
Q3: Can you elaborate on the mechanical properties of aerogels derived from Vinylmethyldimethoxysilane and how the precursor influences these properties?
A3: Vinylmethyldimethoxysilane-derived aerogels exhibit remarkable flexibility, supercompressibility, and bendability. [, , , ] These characteristics stem from the unique double-cross-linked structure, where the flexible hydrocarbon chains from the polymerized vinyl groups contribute to the material's elasticity, while the siloxane network provides structural integrity. [, , ] Research suggests that a lower crosslinking degree in the aerogel skeleton, influenced by the precursor structure and synthesis conditions, can further enhance the elastic properties. []
Q4: What role does Vinylmethyldimethoxysilane play in enhancing the thermal insulation properties of the resulting aerogels?
A4: Aerogels derived from Vinylmethyldimethoxysilane exhibit excellent thermal insulation properties, achieving remarkably low thermal conductivity values (λ = 14.5–16.4 mW m−1 K−1). [] The porous structure of the aerogels, combined with the low thermal conductivity of both the siloxane network and the trapped air within the pores, contributes significantly to this insulation capacity. [, ]
Q5: How does the structure of Vinylmethyldimethoxysilane compare to other silicon-based precursors used in aerogel synthesis, and how do these differences impact the final material properties?
A5: Unlike tetraethoxysilane (TEOS) which forms a purely inorganic siloxane network, Vinylmethyldimethoxysilane introduces organic components through its polymerized vinyl groups. [] This organic-inorganic hybrid nature contributes to the enhanced flexibility and elasticity observed in Vinylmethyldimethoxysilane-derived aerogels compared to those made with TEOS. [] Similarly, using Vinylmethyldimethoxysilane instead of methyltrimethoxysilane (MTMS) leads to a higher degree of organic content in the aerogel, further influencing the balance between mechanical and thermal properties. []
Q6: Has Vinylmethyldimethoxysilane been explored for applications beyond aerogel synthesis?
A6: Yes, Vinylmethyldimethoxysilane has been investigated for applications beyond aerogel synthesis. For example, it has been used as a surface modifier for silica reinforcing fillers in elastomeric composites. [] The silane functionality enables covalent bonding to the silica surface, while the vinyl group can participate in crosslinking with the elastomer matrix, leading to improved mechanical properties. []
Q7: Can Vinylmethyldimethoxysilane be used to create superamphiphobic materials, and if so, what advantages do these materials offer?
A7: Research demonstrates the successful synthesis of a superamphiphobic macroporous silicone monolith using a combination of Vinylmethyldimethoxysilane and vinyltrimethoxysilane (VTMS). [] This marshmallow-like material exhibits both superhydrophobicity and oleophobicity, attributed to the low surface energy and rough microstructures created by the combination of silanes. [] This superamphiphobicity makes the material promising for applications like oil-water separation and solid-phase extraction media. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


